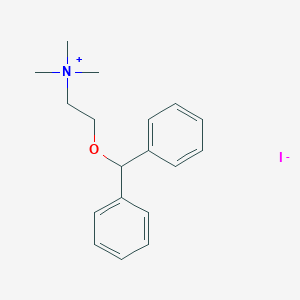
Diphenhydramine methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenhydramine methiodide is a chemical compound that belongs to the class of antihistamines. It is a derivative of diphenhydramine, which is commonly used as a sleep aid and allergy medication. Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of diphenhydramine methiodide involves its binding to muscarinic acetylcholine receptors in the central nervous system. This binding leads to the inhibition of the activity of these receptors, which results in a decrease in the release of acetylcholine. Acetylcholine is a neurotransmitter that is involved in cognitive function, memory, and learning. The inhibition of muscarinic receptors by diphenhydramine methiodide results in a decrease in the activity of these processes.
生化和生理效应
Diphenhydramine methiodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of muscarinic acetylcholine receptors in the central nervous system, which results in a decrease in the release of acetylcholine. This decrease in acetylcholine release leads to a decrease in cognitive function, memory, and learning. Diphenhydramine methiodide has also been shown to have anticholinergic effects, which can result in dry mouth, blurred vision, and constipation.
实验室实验的优点和局限性
Diphenhydramine methiodide has a number of advantages for use in lab experiments. It has a well-established synthesis method and has been shown to have a high affinity for muscarinic acetylcholine receptors. It has also been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the role of muscarinic receptors in the central nervous system. However, diphenhydramine methiodide also has a number of limitations for use in lab experiments. It can have anticholinergic effects, which can make it difficult to interpret the results of experiments. Additionally, it has not been extensively studied in vivo, which limits its potential for use in animal models.
未来方向
There are a number of future directions for the study of diphenhydramine methiodide. One potential direction is the use of diphenhydramine methiodide in the study of Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine release, which is thought to be due to the loss of muscarinic acetylcholine receptors. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the progression of Alzheimer's disease. Another potential direction is the use of diphenhydramine methiodide in the study of schizophrenia. Schizophrenia is characterized by a dysfunction in the dopaminergic and cholinergic systems. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the regulation of dopamine release in the central nervous system.
合成方法
The synthesis of diphenhydramine methiodide involves the reaction of diphenhydramine with methyl iodide. The reaction results in the formation of diphenhydramine methiodide, which is a white crystalline powder. The synthesis method has been well-established and is commonly used in research laboratories.
科学研究应用
Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for muscarinic acetylcholine receptors, which are involved in the regulation of cognitive function, memory, and learning. Diphenhydramine methiodide has been used to study the role of muscarinic receptors in the central nervous system and their involvement in various neurological disorders such as Alzheimer's disease and schizophrenia.
属性
CAS 编号 |
14177-81-2 |
|---|---|
产品名称 |
Diphenhydramine methiodide |
分子式 |
C18H24INO |
分子量 |
397.3 g/mol |
IUPAC 名称 |
2-benzhydryloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C18H24NO.HI/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
VBILFZZVVHHLOE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
规范 SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Beta-(Diphenylmethoxy)-ethyl-trimethyl-ammonium-iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
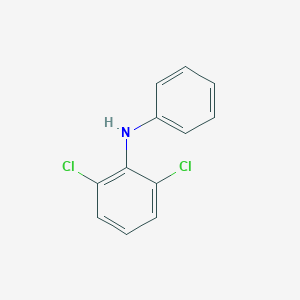
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
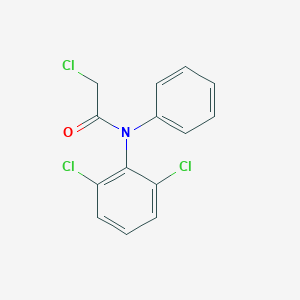

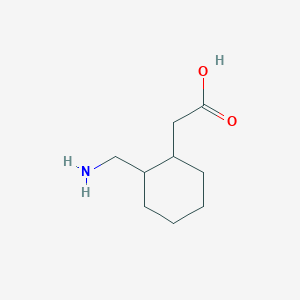
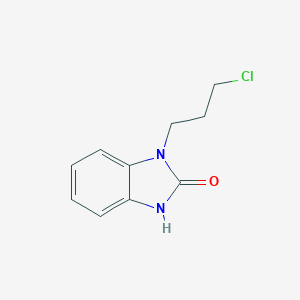
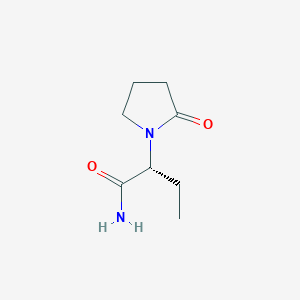
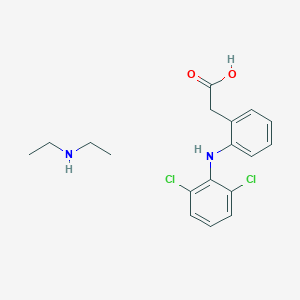
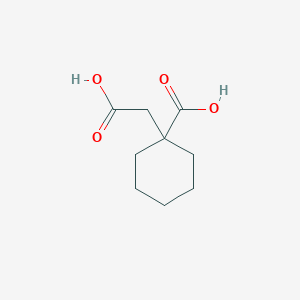
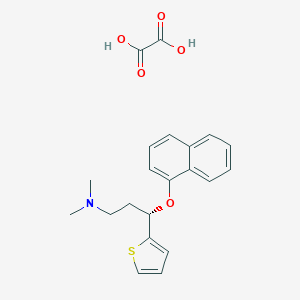
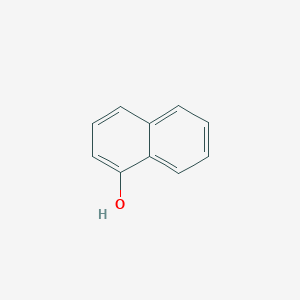
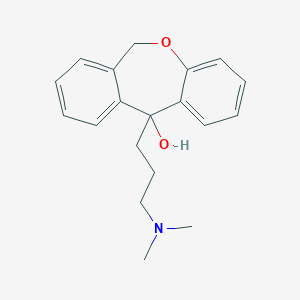
![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)